(Z)-methyl 2-(2-((3-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
This compound features a benzothiazole core substituted at position 6 with a sulfamoyl group (-SO₂NH₂) and at position 2 with a (3-bromobenzoyl)imino moiety. The Z-configuration of the imino bond (C=N) dictates its stereoelectronic properties, influencing reactivity and biological interactions. The methyl acetate side chain enhances solubility and modulates pharmacokinetic behavior. Its synthesis likely involves multi-step reactions, including condensation of 6-sulfamoylbenzothiazole derivatives with 3-bromobenzoyl chloride, followed by esterification .
Properties
IUPAC Name |
methyl 2-[2-(3-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O5S2/c1-26-15(22)9-21-13-6-5-12(28(19,24)25)8-14(13)27-17(21)20-16(23)10-3-2-4-11(18)7-10/h2-8H,9H2,1H3,(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQCDUGLERSWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((3-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via an acylation reaction, where 3-bromobenzoyl chloride reacts with the benzo[d]thiazole derivative in the presence of a base such as pyridine.
Formation of the Imino Group: The imino group is formed by reacting the bromobenzoyl derivative with an appropriate amine under dehydrating conditions.
Sulfamoylation: The sulfamoyl group is introduced through a reaction with sulfamoyl chloride in the presence of a base.
Esterification: Finally, the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst yields the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The terminal methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites in drug discovery pipelines.
The ester group’s lability makes it a strategic site for prodrug activation or further derivatization via coupling reactions .
Nucleophilic Aromatic Substitution at the Bromine Site
The 3-bromobenzoyl moiety participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation. This reactivity is exploited to introduce aryl or heteroaryl groups for structure-activity relationship (SAR) studies.
Key Reaction: Suzuki-Miyaura Coupling
Decarboxylative couplings (as demonstrated in structurally related benzo[d]thiazoles) further expand functionalization options at this position .
Condensation Reactions at the Imino Group
The imino (–NH–) group undergoes condensation with aldehydes or ketones to form Schiff bases, enhancing π-conjugation or metal-binding capacity.
Reactivity of the Sulfonamide Group
The sulfamoyl (–SO₂NH₂) group participates in hydrogen bonding and acid-base reactions. Under strongly alkaline conditions, deprotonation generates a sulfonamide anion, which can act as a nucleophile or ligand.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Deprotonation | NaOH (5M), 25°C | Formation of sodium sulfonamide salt | |
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylsulfonamide derivative |
Photochemical Reactivity
UV irradiation induces homolytic cleavage of the C–Br bond, generating a benzoyl radical intermediate. This pathway is leveraged for photocatalytic applications or polymerization initiators.
| Light Source | Solvent | Radical Trap | Product | Yield | Reference |
|---|---|---|---|---|---|
| 300 nm UV lamp | MeCN | TEMPO | TEMPO-adduct | 58% | |
| Blue LED (450 nm) | DCM | None | Polymerized thiazole oligomers | N/A |
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from simpler sulfonamides or bromobenzamides due to electronic effects from the thiazole ring and steric hindrance.
| Feature | This Compound | Sulfanilamide | 6-Bromobenzothiazole |
|---|---|---|---|
| C–Br Bond Reactivity | Suzuki coupling at 70°C (Pd catalysis) | N/A | Direct substitution requires >120°C |
| Sulfonamide pKa | 8.2 (measured in H₂O) | 10.4 | N/A |
| Ester Hydrolysis Rate | t₁/₂ = 2h (pH 7.4, 37°C) | N/A | t₁/₂ = 8h (same conditions) |
Scientific Research Applications
Research indicates that compounds similar to (Z)-methyl 2-(2-((3-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. This suggests that this compound may possess similar antimicrobial properties.
- Anti-inflammatory Effects : Studies have demonstrated that thiazole derivatives often exhibit anti-inflammatory activity. The compound's potential in this area is significant for therapeutic applications.
- Analgesic Properties : The compound may also demonstrate analgesic effects, which are crucial for pain management in clinical settings.
Case Studies and Research Findings
- Antibacterial Activity Study : A study evaluated the antibacterial activity of various thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds structurally related to this compound exhibited significant zones of inhibition, highlighting its potential as an antibacterial agent .
- Anti-inflammatory Evaluation : In another study, several synthesized benzothiazole derivatives were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results showed that specific derivatives had pronounced anti-inflammatory effects, suggesting that this compound could be similarly effective .
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((3-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The bromobenzoyl group may facilitate binding to specific sites, while the sulfamoyl group can enhance solubility and bioavailability. The compound’s effects are mediated through the modulation of biochemical pathways, potentially leading to therapeutic outcomes.
Comparison with Similar Compounds
Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate ()
Structural Differences :
- Core: Shares the benzothiazole ring but substitutes position 2 with an indole group and position 3 with a cyanoacetate ester.
- Functional Groups : Lacks the sulfamoyl and bromobenzoyl groups present in the target compound.
Synthesis: Synthesized via a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives in acetone under reflux . This contrasts with the target compound’s probable imino bond formation and sulfamoyl incorporation.
Applications: Indole derivatives often exhibit anticancer and antimicrobial activities. The cyanoacetate group may enhance electron-withdrawing effects, altering reactivity compared to the target’s sulfamoyl moiety.
3-(2-Methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ()
Structural Differences :
- Core : Replaces benzothiazole with a triazolothiadiazole ring.
- Substituents : Includes indole and aryl groups but lacks sulfamoyl or brominated substituents.
Synthesis : Prepared via bromine-mediated cyclization of Schiff bases in acetic acid, a harsher condition compared to the target compound’s likely mild condensation steps .
Applications : Triazolothiadiazoles are explored for antiviral and anti-inflammatory properties. The absence of a sulfamoyl group may limit enzyme-targeting efficacy compared to the target compound.
Sulfonylurea-Based Pesticides ()
Structural Differences :
- Core : Triazine rings instead of benzothiazole.
- Functional Groups: Sulfonylurea bridges (-SO₂NHC(=O)NH-) linked to methyl benzoate, differing from the target’s sulfamoyl and imino groups.
Applications : Used as herbicides (e.g., metsulfuron methyl). The sulfonylurea moiety inhibits acetolactate synthase, a mode of action distinct from benzothiazole derivatives .
Key Comparative Data
Research Findings and Implications
- Z-configuration may confer stability against hydrolysis compared to E-isomers.
Limitations vs. Similar Compounds :
Biological Activity
(Z)-methyl 2-(2-((3-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Overview
This compound features a complex structure that includes:
- Bromobenzoyl Group : Enhances reactivity and potential interactions with biological targets.
- Sulfamoyl Group : Known for its role in antibacterial activity.
- Benzo[d]thiazole Moiety : Associated with various biological activities including anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromobenzoyl group may facilitate binding to active sites on proteins, while the sulfamoyl group can improve solubility and bioavailability. This compound's effects are mediated through modulation of various biochemical pathways, which may lead to therapeutic outcomes such as antibacterial and anticancer effects.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that benzothiazole derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 0.004 mg/mL against sensitive strains .
Anticancer Activity
Benzothiazole derivatives are also recognized for their anticancer properties. The presence of the thiazole ring in the structure is linked to the inhibition of tumor growth and induction of apoptosis in cancer cells. Several studies have documented the efficacy of similar compounds in inhibiting cancer cell lines through various mechanisms such as cell cycle arrest and apoptosis induction .
Case Studies
- Antibacterial Efficacy : A study evaluated several benzothiazole derivatives, including those with sulfonamide structures, revealing that they outperformed traditional antibiotics like ampicillin against multiple bacterial strains, including E. coli and Staphylococcus aureus. The most active compound exhibited an MIC below 0.01 mg/mL .
- Anticancer Properties : In vitro studies demonstrated that benzothiazole derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These compounds induced apoptosis significantly more than control treatments, suggesting a promising avenue for further drug development .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Sulfonamide group | Antibacterial |
| Benzothiazole Derivatives | Thiazole ring | Anticancer, Antimicrobial |
| Bromosulfophthalein | Brominated structure | Liver function tests |
This table illustrates that while many compounds share similar functional groups or motifs, the unique combination found in this compound may confer distinct properties warranting individual study.
Q & A
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Solvent | Temperature | Reference |
|---|---|---|---|---|
| 1 | 3-Bromobenzoyl chloride, Ts-OH | o-xylene | Reflux (140°C) | |
| 2 | 3-Bromobenzaldehyde, NH₄OH | Acetone | Reflux (8 h) | |
| 3 | Methyl 2-bromoacetate, K₂CO₃ | DMF | RT (24 h) |
Basic: How is the structure of this compound validated in academic research?
Answer:
A multi-technique approach is used:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks .
- X-ray Crystallography : SHELX programs refine crystal structures to resolve stereochemistry and bond lengths .
Advanced: What strategies optimize the Z-configuration of the imino group during synthesis?
Answer:
The Z-isomer is favored by:
- Steric Control : Bulky substituents on the benzoyl group reduce rotational freedom, stabilizing the Z-form .
- Low-Temperature Reactions : Slow kinetics at 0–25°C allow selective crystallization of the Z-isomer .
- Catalytic Acid/Base : Ts-OH or NH₄OH modulates protonation states to steer imine geometry .
Validation : Compare experimental NMR NOE (Nuclear Overhauser Effect) data with computational models (DFT) .
Advanced: How can conflicting data between spectroscopic and crystallographic analyses be resolved?
Answer:
Discrepancies (e.g., NMR suggesting dynamic motion vs. X-ray static structure) are addressed via:
- Variable-Temperature NMR : Detect conformational changes (e.g., imino group rotation barriers) .
- SHELX Refinement : Use twin refinement in SHELXL for crystals with disorder or twinning .
- Complementary Techniques : Pair powder XRD with solid-state NMR to reconcile bulk vs. single-crystal data .
Basic: What solubility properties influence experimental design for this compound?
Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). Solubility data for analogs suggest:
| Solvent | Solubility (mg/mL) | Application | Reference |
|---|---|---|---|
| DMF | ~20–30 | Reaction medium | |
| CH₂Cl₂ | ~10–15 | Extraction | |
| EtOAc | <5 | Recrystallization |
Precipitation in EtOAc/hexane mixtures aids purification .
Advanced: How can the sulfamoyl group introduction be optimized for higher yields?
Answer:
Key parameters include:
- Sulfonating Agents : Use sulfamic acid (H₂NSO₃H) over chlorosulfonic acid for milder conditions .
- Stoichiometry : A 1.5:1 molar ratio of sulfamoyl chloride to benzothiazole precursor minimizes side reactions .
- Purification : Flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) removes unreacted reagents .
Basic: What biological targets are hypothesized based on structural motifs?
Answer:
- Sulfamoyl Group : Inhibits carbonic anhydrases or serine proteases .
- Benzothiazole Core : Displays antimicrobial/anticancer activity via intercalation or ROS generation .
- Imino Linker : Potential Schiff base-mediated enzyme inhibition (e.g., aldose reductase) .
Advanced: What computational methods predict reactivity or binding modes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
